N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group at position 2. The acetamide side chain is further modified with a 2-(4-chlorophenyl)ethyl group. Crystallographic studies (e.g., using SHELX software for refinement ) highlight its planar oxadiazole ring and non-covalent interactions critical for stability .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c23-17-7-3-15(4-8-17)11-12-25-20(29)14-28-13-1-2-19(28)22-26-21(27-30-22)16-5-9-18(24)10-6-16/h1-10,13H,11-12,14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJVCDPGJCJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, identified by the CAS number 1261013-52-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H18ClFN4O2 and a molecular weight of 424.87 g/mol. It features a complex structure that includes a 1,2,4-oxadiazole moiety known for its diverse biological activities. The compound is characterized by:
- Chlorophenyl and Fluorophenyl Substituents : These groups can enhance the compound's interaction with biological targets.
- Pyrrole Ring : This heterocyclic structure contributes to the compound's pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. In particular:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated IC50 values indicating potent inhibitory effects on tumor growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi:
- Bacterial Inhibition : Compounds similar to this compound have been reported to possess moderate to good activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress associated with cancer therapies.
Case Studies
A notable study investigated the effects of this compound on various cancer models:
- Study Design : Mice bearing HeLa tumor xenografts were treated with varying doses of the compound.
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 30 |
| Low Dose | 25 | 50 |
| High Dose | 65 | 80 |
The results indicated a significant reduction in tumor volume and an increase in survival rates at higher doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}acetamide ()
- Key Differences :
- Oxadiazole substituent: 3-chlorophenyl (vs. 4-fluorophenyl in the target compound).
- Acetamide group: 4-chloro-2-fluorophenyl (vs. 4-chlorophenylethyl).
- The 2-fluoro group on the acetamide introduces steric and electronic effects, possibly affecting hydrogen bonding .
b) 2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}-N-(4-Isopropylphenyl)Acetamide ()
- Key Differences :
- Core structure: Pyridine with methyl groups (vs. pyrrole).
- Substituents: 4-isopropylphenyl (vs. 4-chlorophenylethyl).
- Impact :
c) 2-[2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Pyrrol-1-yl]-N-(2-Methoxyethyl)Acetamide ()
- Key Differences :
- Acetamide substituent: 2-methoxyethyl (vs. 4-chlorophenylethyl).
- Loss of aromaticity in the side chain may diminish π-stacking interactions with target proteins .
Physicochemical Properties
<sup>*</sup>Predicted using Molinspiration or similar tools.
Crystallographic and Conformational Analysis
- Dihedral Angles :
- Non-Covalent Interactions: The oxadiazole’s electron-deficient ring engages in charge-transfer interactions, while fluorophenyl groups participate in C–F···H–C hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
